molecular formula C10H7ClN2 B179847 4-Chloro-2-phenylpyrimidine CAS No. 14790-42-2

4-Chloro-2-phenylpyrimidine

Cat. No. B179847
CAS RN: 14790-42-2
M. Wt: 190.63 g/mol
InChI Key: RDLQLVAVVVLVEW-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2 . It is used in the field of organic synthesis due to its various chemical and biological applications .


Synthesis Analysis

A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-phenylpyrimidine consists of 10 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The molecular weight is 190.63 g/mol .


Chemical Reactions Analysis

Pyrimidine compounds, including 4-Chloro-2-phenylpyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They have been used in the synthesis of novel fungicides and herbicide safeners .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-phenylpyrimidine include a molecular weight of 190.63 g/mol, XLogP3-AA of 2.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 190.0297759 g/mol, Monoisotopic Mass of 190.0297759 g/mol, Topological Polar Surface Area of 25.8 Ų, Heavy Atom Count of 13, Formal Charge of 0, and Complexity of 157 .

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Anticancer Applications

  • Summary of Application : Pyrimidines play a vital role in various biological procedures as well as in cancer pathogenesis. Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as valuable compound in the treatment of cancer .
  • Results or Outcomes : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

3. Fungicides and Herbicide Safeners

  • Summary of Application : A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound. These compounds were found to have fungicidal and herbicide safening activities .
  • Results or Outcomes : The results revealed that compound 11 had the best fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris, which was better than that of the control pyrimethanil. Moreover, compounds 3, 5, and 25 exhibited excellent safening activities against fresh weight, plant height, and root length, respectively .

4. CDK2 Inhibitors

  • Summary of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds as well as the thioglycoside derivatives were designed as novel CDK2 targeting compounds .
  • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC 50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

5. Antiviral Applications

  • Summary of Application : Pyrimidine derivatives are well known for their antiviral activities. Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of viral infections .
  • Results or Outcomes : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .

6. Insecticidal Applications

  • Summary of Application : Pyrimidine derivatives are known for their insecticidal activities. They can be employed for efficient control over various insects often found in vegetables, fruits, and grain crops .
  • Results or Outcomes : The widespread application of some commercial pyrimidine insecticide agents led to the development of resistance. Hence, the design and development of novel pyrimidine derivatives with promising insecticidal activities are required .

Future Directions

The recent medicinal approaches of novel pyrimidine analogs, including 4-Chloro-2-phenylpyrimidine, highlight the potential for new structural design and development of active agent studies and biological approaches . This suggests promising future directions in the field of medicinal chemistry.

properties

IUPAC Name

4-chloro-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLQLVAVVVLVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293341
Record name 4-Chloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-phenylpyrimidine

CAS RN

14790-42-2
Record name 14790-42-2
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Record name 4-Chloro-2-phenylpyrimidine
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Record name 4-chloro-2-phenylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
B Lythgoe, LS Rayner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
Reduction of (I) with hydrogen and palladised barium sulphate in dilute sodium hydroxide solution was unsatisfactory, because some 5-chloro-2-hydroxypyrimidine was formed, and …
Number of citations: 39 pubs.rsc.org
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
HW Van Meeteren… - Recueil des Travaux …, 1967 - Wiley Online Library
By treating 4‐chloro‐2‐phenylpyrimidine‐4‐ 14 C with potassium amide in liquid ammonia, labelled 4‐methyl‐2‐phenyl‐s‐triazine was obtained. By degradation of this s‐triazine …
Number of citations: 19 onlinelibrary.wiley.com
HW Van Meeteren… - Recueil des Travaux …, 1967 - Wiley Online Library
It is shown that in radioactive 4‐amino‐2‐phenylpyrimidine, obtained as a minor product in the reaction of 4‐chloro‐2‐phenylpyrimidine‐4‐ 14 C with potassium amide in liquid …
Number of citations: 8 onlinelibrary.wiley.com
HW Van Meeteren… - Recueil des Travaux …, 1968 - Wiley Online Library
5‐Amino‐4‐chloro‐2‐phenylpyrimidine and 4‐chloro‐5‐methyl‐2‐phenylpyrimidine are converted into 4(5)‐cyano‐2‐phenylimidazole and 4(5)‐ethynyl‐2‐phenyl‐imidazole, …
Number of citations: 22 onlinelibrary.wiley.com
HW van Meeteren, HC van der Plas… - Recueil des Travaux …, 1969 - Wiley Online Library
Abstract Treatment of 4‐chloro‐5‐methyl‐2‐phenyl‐[4‐ 14 C]pyrimidine with potassium amide in liquid ammonia yields a 4(5)‐ethynyl‐2‐phenylimidazole, in which the ethynyl group is …
Number of citations: 6 onlinelibrary.wiley.com
HW Van Meeteren… - Recueil des Travaux …, 1971 - Wiley Online Library
… We were unable to isolate open-chain compounds after reaction of derivatives of 4-chloro-2-phenylpyrimidine with a dimethylamino or phenoxy group or a fluorine atom on C(5); only …
Number of citations: 16 onlinelibrary.wiley.com
AA Santilli, DH Kim, SV Wanser - Journal of Heterocyclic …, 1971 - Wiley Online Library
… Treatment of 5-carbethoxy-4-chloro2-phenylpyrimidine(IV) with methyl mercaptoacetate afforded the dechloro intermediate diester Va, which cyclized on reaction with sodium ethoxide …
Number of citations: 88 onlinelibrary.wiley.com
JP Geerts, HC van der Plas… - Recueil des Travaux …, 1973 - Wiley Online Library
… By means of tracer experiments, using 4-chloro-2-phenylpyrimidine4-I4C, evidence was presented6 that in these ring transformations the initial attack of the amide ion takes place on …
Number of citations: 1 onlinelibrary.wiley.com
DH Kim, AA Santilli - Journal of Heterocyclic Chemistry, 1969 - Wiley Online Library
… ‐6‐carbonitriles (VIIb‐d) and 5‐hydroxy‐2‐phenyl‐7H‐pyrrolo[2,3‐d]pyrimidine‐6‐carboxylic acid, ethyl ester (VIIa) were prepared from 5‐carbethoxy‐4‐chloro‐2‐phenylpyrimidine (IV) …
Number of citations: 13 onlinelibrary.wiley.com

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